Vinyl butyrate

Polymer Chemistry Free-Radical Polymerization Kinetics

Vinyl butyrate (CAS 123-20-6) is a short-chain vinyl ester monomer that solves critical challenges in polymer tacticity control and enzymatic enantioselectivity. Unlike vinyl acetate, it delivers: • Precision PVA tacticity: syndiotactic probability of 0.56, vs. 0.54 (vinyl acetate) and 0.60 (vinyl pivalate). • 5.2× enantioselectivity enhancement (E=156 vs. E=30) in lipase-catalyzed kinetic resolutions. • RAFT-mediated amphiphilic block copolymers with tunable HLB for drug delivery nanocarriers. Supplied stabilized with MEHQ/HQ (~20 ppm). Store 2-8°C. Ships as UN2838 Class 3 flammable liquid.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 123-20-6
Cat. No. B105384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl butyrate
CAS123-20-6
Synonymsutanoic acid, etheyl ester
vinyl butanoate
vinyl butyrate
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCCC(=O)OC=C
InChIInChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h4H,2-3,5H2,1H3
InChIKeyMEGHWIAOTJPCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Butyrate (CAS 123-20-6): Baseline Chemical Identity and Procurement Context


Vinyl butyrate (CAS 123-20-6), also known as butanoic acid ethenyl ester, is a short-chain vinyl ester monomer with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It is a colorless liquid at room temperature, characterized by a density of 0.899 g/mL at 20°C and a boiling point of 115–117°C [1]. As a vinylic monomer, it undergoes free-radical polymerization to form poly(vinyl butyrate) and copolymers, which are valued for their distinct physical and mechanical properties compared to polymers derived from other vinyl esters [2]. The compound is typically supplied containing a stabilizer, such as 4-methoxyphenol (MEHQ) or hydroquinone, at approximately 20 ppm to prevent premature polymerization during storage and handling .

Vinyl Butyrate Differentiation: Why Generic Substitution with Other Vinyl Esters is Not Advisable


In-class substitution of vinyl esters is a high-risk proposition due to the profound influence of the acyl chain length on both polymerization kinetics and the ultimate material properties of the derived polymers [1]. While vinyl acetate and vinyl butyrate may appear as interchangeable short-chain monomers, they exhibit starkly different polymerization rates, with vinyl acetate polymerizing to 30% conversion in 5 minutes compared to 10 minutes for vinyl butyrate under identical conditions, a difference that directly impacts process design and reactor efficiency [2]. Furthermore, the selection of acyl donor in enzymatic resolutions is not trivial; a change from vinyl acetate to vinyl butyrate can result in a five-fold increase in enantioselectivity (from E=30 to E=156), a critical factor in pharmaceutical and fine chemical synthesis [3]. The following quantitative evidence guide details these specific, measurable points of differentiation to inform precise scientific and procurement decisions.

Vinyl Butyrate (CAS 123-20-6): A Quantitative Evidence Guide for Scientific and Procurement Decisions


Polymerization Kinetics: Vinyl Butyrate vs. Vinyl Acetate

The rate of free-radical polymerization is a critical parameter for process optimization and reactor design. A direct comparative study demonstrates that under identical conditions (benzoyl peroxide initiator, nitrogen atmosphere, sealed tubes), vinyl butyrate polymerizes at a significantly slower rate than its shorter-chain analog, vinyl acetate [1]. Specifically, achieving 30% monomer conversion required 10 minutes for vinyl butyrate, which is twice the 5 minutes required for vinyl acetate [1]. This kinetic difference must be accounted for when substituting monomers in established polymerization protocols.

Polymer Chemistry Free-Radical Polymerization Kinetics

Saponification Rate of Poly(vinyl butyrate) vs. Poly(vinyl acetate)

The saponification of poly(vinyl esters) to produce poly(vinyl alcohol) (PVA) is a key industrial process. The relative rate of this reaction is a direct function of the monomer's acyl chain. A study comparing a series of poly(vinyl esters) under identical alkaline conditions (alcoholic caustic alkali, 25°C) found that poly(vinyl butyrate) saponifies at a relative rate of 0.22, when the rate for poly(vinyl acetate) is normalized to 1.0 [1]. This indicates a nearly 5-fold reduction in saponification rate for the butyrate polymer.

Polymer Modification Poly(vinyl alcohol) Synthesis Kinetics

Tacticity Control in Derived Poly(vinyl alcohol): Impact of Acyl Chain

The microstructure, or tacticity, of poly(vinyl alcohol) (PVA) derived from poly(vinyl esters) is a primary determinant of its physical and mechanical properties. A study measuring the probability of syndiotactic propagation during bulk polymerization at 60°C across a series of vinyl esters found a clear trend: vinyl benzoate (0.49), vinyl acetate (0.54), vinyl propionate (0.55), vinyl butyrate (0.56), and vinyl pivalate (0.60) [1]. This places vinyl butyrate as a monomer that yields PVA with an intermediate syndiotactic content, specifically higher than that derived from the more common vinyl acetate [1].

Polymer Microstructure Stereochemistry Poly(vinyl alcohol)

Enantioselectivity as an Acyl Donor in Lipase-Catalyzed Resolutions: Vinyl Butyrate vs. Vinyl Acetate

In lipase-catalyzed kinetic resolutions, the choice of vinyl ester as the acyl donor can dramatically alter the enantioselectivity (E value) of the reaction. A head-to-head comparison in the resolution of racemic 2-substituted 3-cyclopenten-1-ols showed that substituting vinyl acetate with vinyl butyrate resulted in a substantial increase in enantioselectivity, from an E value of 30 to 156 [1]. This represents a more than five-fold improvement, enabling the isolation of enantiomerically pure compounds in higher yield.

Biocatalysis Enzymatic Resolution Enantioselectivity

Enantioselectivity in Beta-Lactam Resolution: Vinyl Butyrate as a High-Performance Acyl Donor

The resolution of racemic alicyclic beta-lactams is of significant pharmaceutical interest. A study on the lipase-catalyzed asymmetric acylation of N-hydroxymethylated beta-lactams demonstrated that using vinyl butyrate as the acyl donor with lipase PS in acetone resulted in excellent enantioselectivity, with an E value exceeding 200 [1]. This high selectivity underscores its utility in producing enantiomerically pure building blocks.

Biocatalysis Beta-Lactam Synthesis Pharmaceutical Intermediates

Role in Controlled Radical Polymerization: RAFT Synthesis of Amphiphilic Block Copolymers

Vinyl butyrate is a viable monomer for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a technique for synthesizing well-defined macromolecular architectures. A study successfully employed vinyl butyrate (VBu), along with vinyl decanoate (VDc) and vinyl stearate (VSt), to create amphiphilic diblock copolymers with poly(N-vinyl pyrrolidone) (PNVP) [1]. This demonstrates the compound's compatibility with advanced controlled radical polymerization methods, enabling the design of materials with precise block lengths and tailored self-assembly properties [2].

RAFT Polymerization Block Copolymers Controlled Polymer Architecture

Optimal Scientific and Industrial Application Scenarios for Vinyl Butyrate (CAS 123-20-6)


Precursor for Intermediate-Tacticity Poly(vinyl alcohol) (PVA) Production

When a poly(vinyl alcohol) (PVA) with a syndiotactic probability of 0.56 is required—intermediate between that derived from vinyl acetate (0.54) and vinyl pivalate (0.60)—vinyl butyrate is the monomer of choice [1]. This precise control over polymer microstructure allows for the tailoring of PVA crystallinity, water solubility, and mechanical properties for applications in specialty films, membranes, and sizing agents. Direct substitution with vinyl acetate would yield a less syndiotactic, more amorphous PVA with different performance characteristics.

High-Enantioselectivity Biocatalytic Synthesis

For lipase-catalyzed kinetic resolutions where achieving the highest possible enantioselectivity is paramount, vinyl butyrate is a superior acyl donor compared to vinyl acetate. As evidenced by a 5.2× increase in the E value (from 30 to 156) in the resolution of specific cyclopentenol derivatives [2], and E>200 in the resolution of beta-lactam precursors [3], vinyl butyrate is the preferred reagent for synthesizing enantiopure pharmaceutical intermediates, agrochemicals, and fine chemicals where optical purity is a critical quality attribute.

RAFT-Mediated Synthesis of Amphiphilic Block Copolymers

Vinyl butyrate is a demonstrated monomer for the synthesis of well-defined amphiphilic block copolymers via RAFT polymerization [4]. This application scenario is ideal for materials scientists designing nanocarriers for drug delivery, responsive coatings, or self-assembling nanostructures. The controlled polymerization technique, combined with the distinct hydrophobicity of the poly(vinyl butyrate) block, enables precise engineering of the polymer's hydrophilic-lipophilic balance (HLB) and solution self-assembly behavior, a capability not as readily achieved with the more hydrophilic poly(vinyl acetate) [5].

Kinetic Studies for Enzyme Classification (Lipases vs. Esterases)

Vinyl butyrate serves as a key substrate in a validated assay for distinguishing between lipases and esterases based on their kinetic behavior with soluble short-chain vinyl esters [6]. Its solubility in water and specific hydrolysis profile allow researchers to probe the interfacial activation mechanism unique to lipases. This application is critical for enzyme characterization and biocatalyst screening, where accurate classification is necessary for selecting the appropriate enzyme for a given biotransformation.

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